6-amino-2,3-dihydro-1H-inden-1-one hydrochloride

Solubility Hydrochloride Salt Free Base

Specifically source 6-Amino-2,3-dihydro-1H-inden-1-one hydrochloride (CAS 58631-10-0) for its critical role as a non-interchangeable intermediate in CNS drug discovery. Unlike free base (CAS 69975-65-1) or other regioisomers, only this hydrochloride salt ensures enhanced aqueous solubility and regiochemical fidelity necessary for synthesizing 5-iodoindene and developing MAO-B inhibitors (IC50 as low as 0.0359 μM) and GlyT1 ligands (IC50 as low as 7.5 nM). Verify the 6-amino regioisomer to guarantee the correct 5-iodoindene precursor for your palladium-catalyzed cross-coupling cascades.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 58631-10-0
Cat. No. B6612433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2,3-dihydro-1H-inden-1-one hydrochloride
CAS58631-10-0
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2)N.Cl
InChIInChI=1S/C9H9NO.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5H,2,4,10H2;1H
InChIKeyWJJOAUCGGIDNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride: A Specialized Indanone Building Block for CNS-Focused Drug Discovery


6-Amino-2,3-dihydro-1H-inden-1-one hydrochloride (CAS 58631-10-0) is the hydrochloride salt of the primary aromatic amine 6-amino-1-indanone (free base, CAS 69975-65-1), a bicyclic indanone derivative. The hydrochloride form, with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol, is specifically employed to enhance aqueous solubility and handling characteristics compared to the free base . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing ligands targeting central nervous system (CNS) receptors, including monoamine oxidases (MAO) and serotonin (5-HT) receptor subtypes , as well as for constructing haloindene precursors via diazotization-halogenation cascades [1].

Structural Specificity of 6-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride: Why Regioisomeric and Salt Form Selection Dictates Synthetic Outcomes


While several aminoindanone regioisomers (4-, 5-, 6-, and 7-amino) share the same molecular formula (free base C9H9NO, MW 147.17), direct substitution is scientifically unsound due to diverging reactivity in key transformations. The position of the primary amino group dictates the regiochemical outcome of subsequent electrophilic aromatic substitutions and diazotization reactions [1]. Furthermore, the hydrochloride salt form (CAS 58631-10-0, C9H10ClNO, MW 183.63) offers fundamentally different physicochemical properties—particularly aqueous solubility—compared to the free base (CAS 69975-65-1), directly impacting reaction workup and formulation in aqueous media . These distinctions make the compound non-interchangeable with its regioisomers or the free base in synthetic routes where regiochemical fidelity and solubility are critical parameters.

Quantitative Evidence for Selecting 6-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride (CAS 58631-10-0) Over Its Closest Analogs


Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base for Reactions in Aqueous Media

The hydrochloride salt form (CAS 58631-10-0) provides a demonstrable solubility advantage over the free base (CAS 69975-65-1) in aqueous environments. While the free base 6-amino-1-indanone shows limited water solubility (calculated LogP: 1.9789 [1]), the hydrochloride salt (MW 183.63 g/mol, C9H10ClNO ) is described as having enhanced solubility in water and polar organic solvents due to ionic character . Although a precise aqueous solubility value in mg/mL is not publicly available for the hydrochloride, the solubility of the closely related 1-aminoindane hydrochloride (CAS 70146-15-5) is explicitly noted as 'soluble in water' [2], confirming the general class property that hydrochloride salt formation markedly improves aqueous solubility for aminoindane scaffolds.

Solubility Hydrochloride Salt Free Base Aqueous Chemistry Formulation

Regioisomeric Differentiation: 6-Amino vs. 5-Aminoindan-1-one in Haloindene Synthesis

A patent directed to the synthesis of haloindenes explicitly demonstrates that 6-aminoindan-1-one is the required precursor for synthesizing 5-iodoindene, whereas 5-aminoindan-1-one is the precursor for 6-iodoindene [1]. Specifically, mixing 6-aminoindan-1-one with a nitrite compound and an iodine source produces 6-iodo-1-indanone, which is then reduced and dehydrated to yield 5-iodoindene [1]. The three-step sequence achieves yields exceeding 70% from aminoindan-1-ones, employing readily available precursors and reagents [1]. This regioisomeric specificity means that substituting 5-aminoindan-1-one for the 6-amino isomer would produce a different haloindene regioisomer, altering the downstream ligand structure.

Haloindene Diazotization Regioselectivity Precursor 6-Iodoindene

Synthetic Yield: Catalytic Hydrogenation of 6-Nitroindan-1-one to 6-Aminoindan-1-one

The standard synthesis of 6-aminoindan-1-one (free base) involves catalytic hydrogenation of 6-nitroindan-1-one using 10% Pd/C in methanol under 30 psi H2 at room temperature, yielding 87% product after filtration and concentration [1]. This well-established protocol (10 g scale, 56 mmol) provides a reliable and scalable entry to the aminoindanone scaffold. In contrast, comparable nitro-reduction procedures for the 4-amino and 7-amino regioisomers are less widely reported, and their yields under identical conditions are not publicly available, meaning the 6-amino derivative has the most fully characterized reduction profile among the indanone regioisomers.

Reduction Catalytic Hydrogenation Palladium on Carbon Synthetic Yield Nitro Reduction

Monoamine Oxidase (MAO) Inhibitor Research: Indanone Scaffold with the 6-Amino Substitution Pattern

A series of indan-1-one derivatives have been characterized as potent and selective monoamine oxidase B (MAO-B) inhibitors, with IC50 values in the low nanomolar range. For example, a representative indan-1-one derivative (AChE/BChE/MAO-B-IN-3) inhibits human MAO-B with an IC50 of 0.0359 μM . While this exact compound is not 6-aminoindan-1-one itself, the 6-amino-1-indanone scaffold is explicitly marketed as a 'monoamine oxidase inhibitor research' intermediate by multiple vendors , and the aminoindane chemotype forms the core of the clinically approved MAO-B inhibitor rasagiline [1]. This positions the 6-amino substitution pattern on the indanone ring as a privileged modification for CNS-active compound design.

Monoamine Oxidase MAO-B Neuroprotection Indanone Derivative Parkinson's Disease

Glycine Transporter 1 (GlyT1) Inhibitor Design: Aminoindane Scaffold vs. Aminotetraline Scaffold

A series of indane-based GlyT1 inhibitors, derived from a high-throughput screening hit, have demonstrated potent inhibition of [3H]glycine uptake. One aminoindane derivative (CHEMBL1939495) exhibited an IC50 of 7.5 nM against GlyT1 in human JAR cells [1], while another (CHEMBL2324159) showed an IC50 of 782 nM [2]. These aminoindane-based inhibitors are structurally distinct from aminotetraline-based GlyT1 inhibitors [3], which contain a saturated cyclohexane ring fused to the aromatic system. Although the exact IC50 of 6-aminoindan-1-one itself is not reported, patents from AbbVie/Abbott explicitly claim aminoindane derivatives, including their physiologically tolerated salts, as GlyT1 inhibitors for treating schizophrenia and cognitive deficits [3], confirming the indane scaffold's privileged status over the tetralin scaffold in this target class.

GlyT1 Schizophrenia Glycine Transporter Aminoindane CNS

Antiviral Indanone Derivatives: Aminoindanones as Precursors to Picornavirus Inhibitors

Patents disclose that novel indanone derivatives, including aminoindanones, exhibit excellent inhibitory activity against picornaviruses (coxsackie-, entero-, echo-, polio-, and rhinoviruses) with low cytotoxicity [1]. These indanone-based compounds are described as pharmaceutically acceptable salts or optical isomers with antiviral therapeutic potential [2]. While the specific antiviral EC50 of 6-aminoindan-1-one hydrochloride is not detailed, the 6-aminoindan-1-one scaffold (free base CAS 69975-65-1) is the specific precursor for synthesizing 6-substituted indanone antiviral agents. The 6-amino substitution pattern is essential for subsequent derivatization to yield the active antiviral pharmacophore, establishing a distinct advantage over other regioisomers (4-, 5-, 7-amino) that would lead to different substitution patterns and potentially altered antiviral activity.

Antiviral Picornavirus Coxsackievirus Indanone Precursor

Highest-Value Application Scenarios for 6-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride (CAS 58631-10-0)


Synthesis of 5-Iodoindene-Based Ligands via Regiospecific Diazotization

The compound is the definitive precursor for 5-iodoindene synthesis via a diazotization-iodination-reduction-dehydration sequence achieving >70% overall yield [1]. This intermediate is essential for preparing ethylene-bis(indenyl) ligands via Suzuki coupling and for synthesizing inhibitors of the Na+/H+ exchanger and histone lysine-specific demethylases [1]. Critically, only the 6-amino regioisomer yields 5-iodoindene; the 5-amino isomer yields 6-iodoindene instead [2].

Monoamine Oxidase B (MAO-B) Inhibitor Lead Optimization

The 6-aminoindan-1-one scaffold is a validated starting point for designing novel MAO-B inhibitors, a target class for Parkinson's disease therapy . Indan-1-one derivatives have demonstrated MAO-B IC50 values in the 0.0359–0.0393 μM range , and the closely related 1-aminoindane scaffold is the core of the clinically approved MAO-B inhibitor rasagiline [3]. The 6-amino position provides a convenient handle for introducing substituents that modulate isoform selectivity and pharmacokinetic properties.

Serotonin (5-HT) Receptor Ligand Synthesis via Reductive Amination

6-Amino-1-indanone is documented as an intermediate for synthesizing serotonin (5-hydroxytryptamine) and its receptor ligands . The compound exhibits affinity for palladium catalysts during reductive amination reactions, enabling sequence optimization experiments . This makes it a valuable building block for research programs targeting 5-HT1A, 5-HT2A, and 5-HT6 receptor subtypes implicated in mood disorders and cognition.

GlyT1 Inhibitor Development for Schizophrenia Research

The aminoindane scaffold, for which 6-aminoindan-1-one serves as a direct synthetic entry point, is a privileged pharmacophore for glycine transporter 1 (GlyT1) inhibition [5]. Disclosure-level data show aminoindane derivatives achieving GlyT1 IC50 values as low as 7.5 nM in human JAR cells [4]. This application is particularly valuable for CNS drug discovery programs where GlyT1 inhibition has been clinically validated for improving cognitive deficits in schizophrenia [5].

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